2-(Pyrazin-2-yl)thiazole-4-carboxamide
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Overview
Description
2-(Pyrazin-2-yl)thiazole-4-carboxamide is a heterocyclic compound that features both pyrazine and thiazole rings. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazine and thiazole moieties in its structure contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 2-(Pyrazin-2-yl)thiazole-4-carboxamide is the enzyme Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .
Mode of Action
This compound, as a Succinate Dehydrogenase Inhibitor (SDHI), can interfere with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase . This interference leads to the death of the pathogen, and therefore, SDHIs have no cross-resistance with other classes of fungicides .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the tricarboxylic acid cycle . By inhibiting the action of SDH, the compound disrupts this cycle, leading to a lack of energy production and ultimately the death of the pathogen .
Result of Action
The result of the action of this compound is the inhibition of pathogenic growth. For instance, certain derivatives of the compound exhibited better in vitro activities than other fungicides against Rhizoctonia cerealis . Particularly, one derivative showed promising in vivo protective activity against Rhizoctonia solani and Puccinia sorghi Schw .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazin-2-yl)thiazole-4-carboxamide typically involves the condensation of pyrazine derivatives with thiazole carboxylic acids. One common method involves the reaction of pyrazine-2-amine with thiazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or thiazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the pyrazine or thiazole rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)thiazole-4-carboxamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(Pyrazin-2-yl)thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
2-(Pyrazin-2-yl)thiazole-4-methylamine: Similar structure but with a methylamine group instead of a carboxamide group.
Uniqueness
2-(Pyrazin-2-yl)thiazole-4-carboxamide is unique due to the presence of both pyrazine and thiazole rings, which contribute to its distinct chemical and biological properties. The carboxamide functional group further enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4OS/c9-7(13)6-4-14-8(12-6)5-3-10-1-2-11-5/h1-4H,(H2,9,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGBHQIIBASHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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